molecular formula C9H8N8O2S B1682796 Thiamiprine CAS No. 5581-52-2

Thiamiprine

Cat. No.: B1682796
CAS No.: 5581-52-2
M. Wt: 292.28 g/mol
InChI Key: YFTWHEBLORWGNI-UHFFFAOYSA-N
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Description

Tiamiprine is an aryl sulfide.
Thiamiprine is a cytotoxic purine antagonist that has both immunosuppressive and antiarthritic activity. (NCI)

Mechanism of Action

Target of Action

Thiamiprine, also known as Thiamine or Vitamin B1, plays a key role in intracellular glucose metabolism . It is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .

Mode of Action

The mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection of the glycolytic flux is a result of thiamine’s interaction with its primary targets.

Biochemical Pathways

Thiamine plays a critical role in several biochemical pathways. It is a necessary cofactor for enzymes related to carbohydrate metabolism: pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase, and transketolase . These enzymes are involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids .

Pharmacokinetics

The pharmacokinetics of this compound have been extensively studied, especially in patients with leukemia . Different dosages for the three thiopurines are commonly used. The oral dosages of thioguanine range between 5 and 40 mg/day for IBD, while the dosages may go up three times higher for leukemia . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . In vitro, the complex showed strong inhibitory effects compared to conventional mercaptopurine on lung cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing . Controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes in inflammatory bowel disease .

Biochemical Analysis

Biochemical Properties

Thiamiprine, like thiamine, is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiamine is a cofactor for several enzymes involved in glucose metabolism

Cellular Effects

This compound influences various types of cells and cellular processes. As a derivative of thiamine, it plays a role in energy metabolism, impacting cell function. Thiamine is known to influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Given its structural similarity to thiamine, it may exert its effects at the molecular level in a similar manner. Thiamine acts as a cofactor for several enzymes, influencing their activity and thus affecting various biochemical reactions . This compound may interact similarly with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Studies on thiopurines, a class of drugs that includes this compound, have shown that these compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage, and this is likely to be the case with this compound as well

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as thiamine, given their structural similarity. Thiamine is involved in several metabolic pathways, including those related to energy metabolism . It interacts with various enzymes and cofactors within these pathways. This compound may have similar interactions and effects on metabolic flux or metabolite levels.

Transport and Distribution

Thiamine is known to be transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) . This compound may be transported and distributed in a similar manner.

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its similarity to thiamine, it may be localized to similar subcellular compartments. Thiamine and its active form, thiamine pyrophosphate, are known to be present in the cytosol and mitochondria . This compound may have a similar subcellular localization and could influence the activity or function of these compartments.

Properties

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTWHEBLORWGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204396
Record name Thiamiprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-52-2
Record name Thiamiprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamiprine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiamiprine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiamiprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiamiprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIAMIPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2EV7ZDD1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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